(5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol
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Overview
Description
(5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea, followed by methylation and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (5-Methyl-2-phenyl-4-thiazolyl)carboxylic acid.
Reduction: (5-Methyl-2-phenylthiazolidine).
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2-Phenylthiazol-4-yl)methanol: Lacks the methyl group at the 5-position.
(5-Methyl-2-phenylthiazole): Lacks the hydroxymethyl group at the 4-position.
(5-Methyl-2-phenyl-4-thiazolyl)carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol is unique due to the presence of both a hydroxymethyl group and a methyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11NOS |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
(5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C11H11NOS/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
InChI Key |
HCFIINVJLONHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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